
N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide
Descripción general
Descripción
N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring This compound is notable for its structural complexity, which includes a tert-butyl group, a methyl group, and a nitrobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with tert-butylamine to form N-(tert-butyl)-4-methylbenzenesulfonamide. This intermediate is then reacted with 4-nitrobenzyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-amino-N-(tert-butyl)-N-(4-nitrobenzyl)benzenesulfonamide.
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-methylbenzenesulfonic acid and tert-butylamine.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-butyl)-4-methylbenzenesulfonamide: Lacks the nitrobenzyl group, resulting in different chemical properties and reactivity.
N-(4-nitrobenzyl)-4-methylbenzenesulfonamide: Lacks the tert-butyl group, affecting its steric properties and interactions with biological targets.
N-(tert-butyl)-4-nitrobenzenesulfonamide: Lacks the methyl group, influencing its overall stability and reactivity.
Uniqueness
N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, the methyl group influences electronic properties, and the nitrobenzyl group contributes to its reactivity and potential biological activity.
Propiedades
IUPAC Name |
N-tert-butyl-4-methyl-N-[(4-nitrophenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14-5-11-17(12-6-14)25(23,24)19(18(2,3)4)13-15-7-9-16(10-8-15)20(21)22/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSYZTIRRGRNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-(2-phenylethyl)-1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-3-amine](/img/structure/B3819874.png)
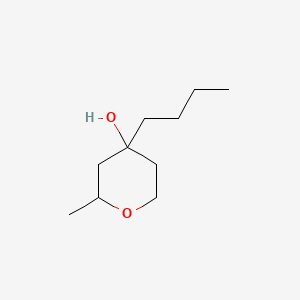

![4-[2-(4-Hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-yl)ethynyl]-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-ol](/img/structure/B3819911.png)
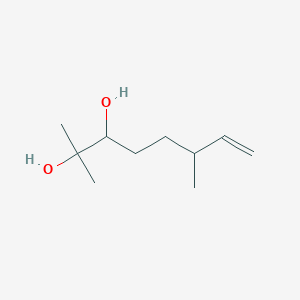
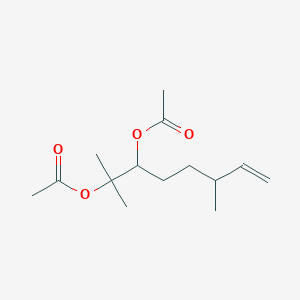

![1-[tert-butyl(4-nitrobenzyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B3819938.png)
![[6-(furan-2-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] furan-2-carboxylate](/img/structure/B3819957.png)
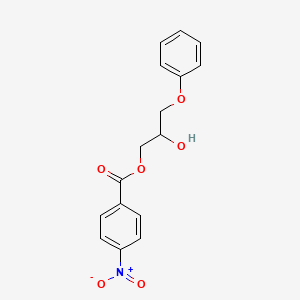
![8-benzyl-3a,8a-dimethyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole](/img/structure/B3819971.png)
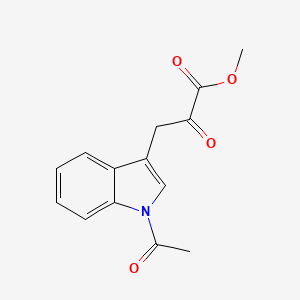

![N,N-dipentyl-4-(1-piperidinyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3820005.png)
